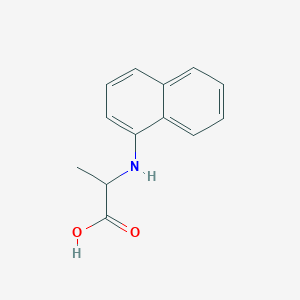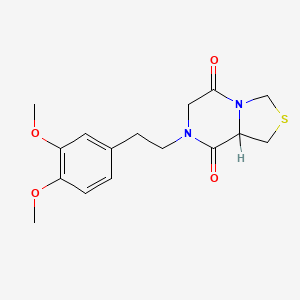![molecular formula C12H7F3N2O3S B1661844 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate CAS No. 97186-47-5](/img/structure/B1661844.png)
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate
Descripción general
Descripción
The compound “2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate” is a chemical compound with the molecular formula C12H7F3N2O3S and a molecular weight of 316.26 . It is related to 2-Nitro-4-(trifluoromethyl)phenol, which has the molecular formula C7H4F3NO3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. The compound contains a pyridinium ring, a nitro group, a trifluoromethyl group, and a thio group . The exact 3D conformer and other structural details are not available in the sources I found.Mecanismo De Acción
Target of Action
The compound 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are likely to be similar to those of other TFMP derivatives, which are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The mode of action of this compound is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds, which have unique biological activities and physical properties .
Biochemical Pathways
For example, some TFMP derivatives are used as antagonists of corticotropin-releasing hormone , suggesting that this compound may also interact with hormone signaling pathways.
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
For example, some TFMP derivatives have been shown to have anti-inflammatory and antitumor effects .
Análisis Bioquímico
Biochemical Properties
2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, the compound may inhibit enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species (ROS) within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in stress response and metabolic pathways. Additionally, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and metabolic regulation. The compound can affect metabolic flux and alter the levels of specific metabolites within cells. These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. Additionally, the compound may interact with transport proteins that facilitate its movement within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3S/c13-12(14,15)8-4-5-10(9(7-8)17(19)20)21-11-3-1-2-6-16(11)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUWDIXJKDTFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381473 | |
| Record name | 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97186-47-5 | |
| Record name | 2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B1661764.png)

![Methyl 3-[({1-[4-(2-methylpropyl)phenyl]ethyl}carbamoyl)methoxy]naphthalene-2-carboxylate](/img/structure/B1661767.png)
![(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1661768.png)
![Phenol, 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B1661769.png)
![1-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1661770.png)
![4-acetyl-N-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B1661773.png)

![N-(4-acetylphenyl)-2-{4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B1661775.png)
![{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B1661778.png)
![Ethyl 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1661779.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B1661780.png)

